

(S)-Volinanserin CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-Volinanserin

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An In-depth Technical Guide to (S)-Volinanserin

This technical guide provides a comprehensive overview of **(S)-Volinanserin**, a potent and selective 5-HT_{2A} receptor antagonist. The information is tailored for researchers, scientists, and professionals in the field of drug development, with a focus on its chemical properties, pharmacological profile, experimental applications, and mechanism of action.

Chemical and Physical Properties

(S)-Volinanserin, the S-enantiomer of Volinanserin, is a crucial molecule in neuroscience research. While the majority of published literature refers to its R-enantiomer, MDL 100,907 (Volinanserin), this guide focuses on the specified (S)-enantiomer where data is available. It is important to note that the CAS number 139290-65-6 is assigned to the R-enantiomer of Volinanserin.^{[1][2][3][4][5][6]} A distinct CAS number for the (S)-enantiomer is 175673-57-1.^[7]

Table 1: Physicochemical Properties of Volinanserin

Property	Value	Reference
Molecular Formula	C ₂₂ H ₂₈ FNO ₃	[2][3][6]
Molecular Weight	373.46 g/mol	[6][7]
CAS Number	175673-57-1 ((S)-enantiomer) 139290-65-6 ((R)-enantiomer, Volinanserin)	[7] [1][2][3][4][5][6]
IUPAC Name ((R)-enantiomer)	(R)-(2,3-dimethoxyphenyl)-[1- [2-(4-fluorophenyl)ethyl]-4- piperidyl]methanol	[3][4]
Synonyms	(S)-MDL100907, (S)-M 100907	[7]

Pharmacological Profile

(S)-Volinanserin is a highly selective antagonist of the serotonin 5-HT_{2A} receptor.[7] Its high affinity and selectivity have made its racemate and R-enantiomer valuable tools in studying the physiological and pathological roles of the 5-HT_{2A} receptor.

Table 2: Receptor Binding Affinity (K_i) of Volinanserin

Receptor	K _i (nM)	Selectivity vs. 5-HT _{2A}	Reference
5-HT _{2A}	0.36	-	[7]
5-HT _{1c} (now 5-HT _{2C})	>100	~300-fold	[7]
α ₁ -adrenergic	>100	~300-fold	[7]
Dopamine D ₂	>100	~300-fold	[7]

Table 3: In Vivo Pharmacological Effects of Volinanserin

Effect	Species	ED ₅₀	Reference
Inhibition of d-amphetamine-stimulated locomotor activity	Mice	0.3 mg/kg (i.p.)	[7][8]
Induction of catalepsy	Rats	10-50 mg/kg	[7][8]

Experimental Protocols

This section details methodologies for key experiments involving Volinanserin, providing a framework for its application in preclinical research.

In Vitro Radioligand Binding Assay

This protocol is used to determine the binding affinity of Volinanserin to 5-HT_{2A} receptors.

- Tissue Preparation: Homogenates of rat frontal cortex are prepared.
- Radioligand: [³H]MDL 100,907 is used as the radioligand.
- Incubation: The tissue homogenate is incubated with the radioligand at 37°C for 15 minutes to reach equilibrium.
- Competition Assay: To determine the K_i of Volinanserin, competition binding studies are performed with a range of concentrations of unlabeled Volinanserin.
- Detection: The amount of bound radioligand is measured using liquid scintillation counting.
- Data Analysis: The inhibition constant (K_i) is calculated from the IC₅₀ value obtained from the competition curve.[9]

In Vivo Microdialysis for Dopamine Efflux

This protocol measures the effect of Volinanserin on dopamine release in the medial prefrontal cortex of rats.

- **Animal Preparation:** Rats are anesthetized, and a microdialysis probe is stereotactically implanted into the medial prefrontal cortex.
- **Perfusion:** The probe is perfused with an artificial cerebrospinal fluid.
- **Drug Administration:** Volinanserin is administered systemically (e.g., intraperitoneally).
- **Sample Collection:** Dialysate samples are collected at regular intervals before and after drug administration.
- **Neurotransmitter Analysis:** The concentration of dopamine in the dialysate is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
- **Data Analysis:** Changes in dopamine levels are expressed as a percentage of the baseline concentration.[\[10\]](#)

Head-Twitch Response (HTR) Assay

The HTR in rodents is a behavioral model used to assess 5-HT_{2A} receptor activation, which is characteristically blocked by antagonists like Volinanserin.

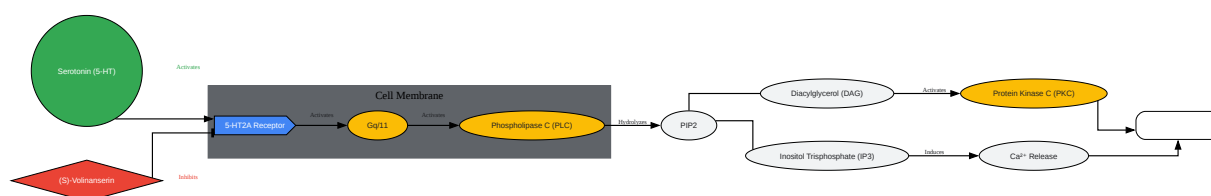
- **Animal Acclimation:** Mice are placed in an observation chamber for a 30-minute acclimation period.
- **Antagonist Pretreatment:** Volinanserin is administered at various doses prior to the agonist challenge.
- **Agonist Administration:** A 5-HT_{2A} receptor agonist (e.g., DOI or LSD) is administered.
- **Behavioral Observation:** The frequency of head twitches is recorded for a defined period (e.g., 90 minutes) after agonist administration.
- **Data Analysis:** The dose-dependent inhibition of the head-twitch response by Volinanserin is determined.[\[11\]](#)

Signaling Pathways and Mechanisms of Action

(S)-Volinanserin exerts its effects primarily through the blockade of the 5-HT_{2A} receptor, a G-protein coupled receptor (GPCR).

5-HT_{2A} Receptor Signaling Pathway

The 5-HT_{2A} receptor is predominantly coupled to the Gq/11 family of G-proteins. Activation of this receptor by serotonin (5-HT) initiates a signaling cascade that is inhibited by Volinanserin.

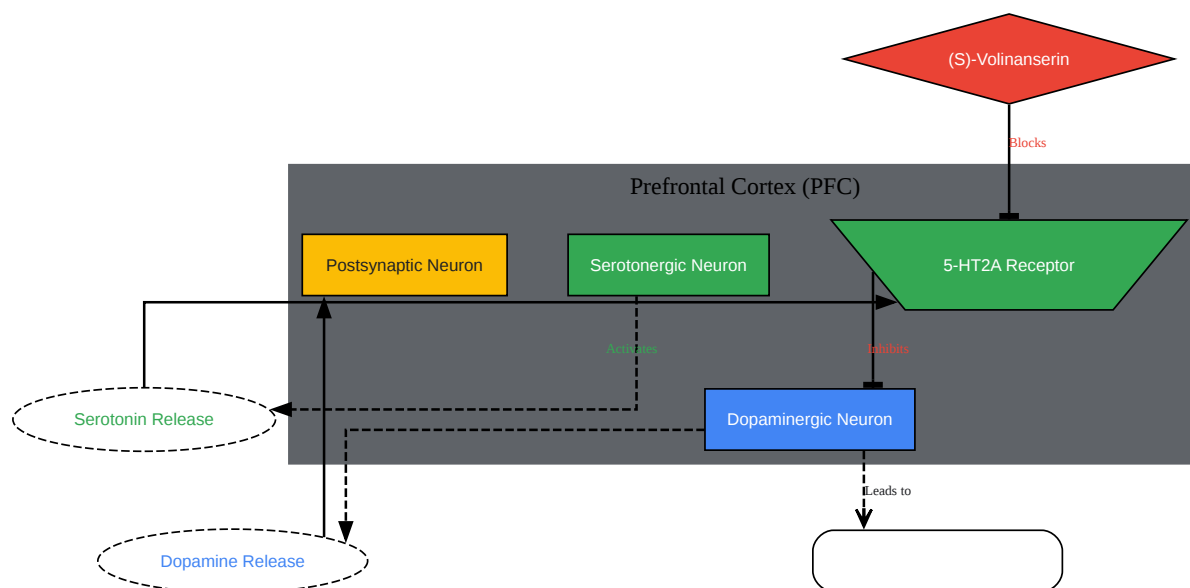


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Figure 1: **(S)-Volinanserin** blocks the 5-HT_{2A} receptor-mediated Gq signaling pathway.

Modulation of Dopaminergic Activity

Blockade of 5-HT_{2A} receptors in the prefrontal cortex by Volinanserin has been shown to increase dopamine efflux. This suggests an inhibitory role of serotonin on dopamine release in this brain region, which is mediated by 5-HT_{2A} receptors.



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Figure 2: Proposed mechanism of Volinanserin-induced increase in dopamine efflux in the PFC.

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- To cite this document: BenchChem. [(S)-Volinanserin CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684034#s-volinanserin-cas-number-and-molecular-weight]

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